Cas no 73053-81-3 (1H-Indole,3-(2-ethyl-5-oxazolyl)-)

1H-インドール,3-(2-エチル-5-オキサゾリル)-は、複素環式化合物の一種であり、インドール骨格にオキサゾール基が結合した構造を有します。この化合物は、医薬品中間体や有機合成化学における重要なビルディングブロックとしての応用が期待されます。特に、その特異的な構造により、生物活性化合物の開発において有用な特性を示す可能性があります。高い化学的安定性と反応性を兼ね備えており、精密有機合成における多様な変換反応に適しています。また、分子内に複数の官能基を有するため、標的分子の修飾や新規化合物の設計に柔軟性をもたらします。

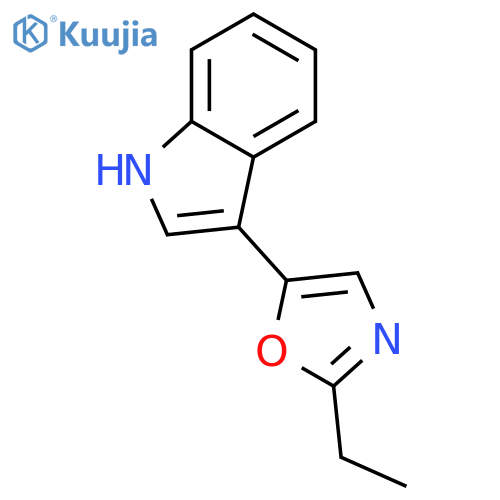

73053-81-3 structure

商品名:1H-Indole,3-(2-ethyl-5-oxazolyl)-

1H-Indole,3-(2-ethyl-5-oxazolyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole,3-(2-ethyl-5-oxazolyl)-

- 2-Ethyl-5-(1H-indol-3-yl)oxazole

- Antibiotic APHE 1

- APHE 1

- Pimprinethine

- 3-Ethyl-1H-pyrazolo(2,3-b)isoquinolin-9-one

- CHEBI:207631

- Pyrazolo(1,5-b)isoquinolin-9(1H)-one, 3-ethyl-

- 73053-81-3

- 1H-Indole, 3-(2-ethyl-5-oxazolyl)-

- 2-Ethyl-5-(3-indolyl)oxazole

- 3-(2-ETHYL-1,3-OXAZOL-5-YL)-1H-INDOLE

- 2-ethyl-5-(1H-indol-3-yl)-1,3-oxazole

- SCHEMBL4795203

- DTXSID40932836

- 146426-35-9

- 2-Eioz

- DB-203352

-

- インチ: InChI=1S/C13H12N2O/c1-2-13-15-8-12(16-13)10-7-14-11-6-4-3-5-9(10)11/h3-8,14H,2H2,1H3

- InChIKey: QWRZPVDPCWVPBI-UHFFFAOYSA-N

- ほほえんだ: CCC1=NC=C(O1)C2=CNC3=CC=CC=C32

計算された属性

- せいみつぶんしりょう: 212.09506

- どういたいしつりょう: 212.095

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 41.8Ų

じっけんとくせい

- 密度みつど: 1.206

- ふってん: 412.6°Cat760mmHg

- フラッシュポイント: 209.1°C

- 屈折率: 1.635

- PSA: 41.82

1H-Indole,3-(2-ethyl-5-oxazolyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 1740294-20MG |

2-Ethyl-5-(1H-indol-3-yl)oxazole, 98% |

73053-81-3 | 98% | 20MG |

¥ 2300 | 2021-07-08 |

1H-Indole,3-(2-ethyl-5-oxazolyl)- 関連文献

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

73053-81-3 (1H-Indole,3-(2-ethyl-5-oxazolyl)-) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬